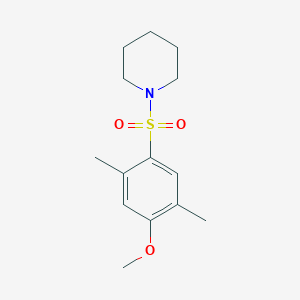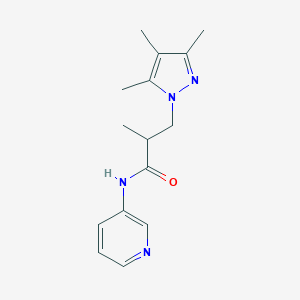![molecular formula C16H18BrN3O3 B279208 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known as BRD-0705, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a key epigenetic regulator of gene expression. BRD-0705 has been shown to have promising anticancer effects in preclinical studies, making it a potential candidate for further development as a cancer therapeutic agent.
Mecanismo De Acción
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide works by inhibiting the bromodomain of BRD4, which is a key epigenetic regulator of gene expression. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are important for the regulation of gene transcription. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the regulation of oncogenic pathways. By inhibiting the bromodomain of BRD4, 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide prevents the protein from interacting with chromatin and regulating gene expression, leading to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been shown to have potent anticancer effects in preclinical studies, both in vitro and in vivo. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of oncogenic genes such as c-Myc and Bcl-2. In animal models of cancer, 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been shown to inhibit tumor growth and metastasis, and to prolong survival. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide for lab experiments is its specificity for the bromodomain of BRD4, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, this compound has been shown to have potent anticancer effects in preclinical studies, making it a promising candidate for further development as a cancer therapeutic agent. However, one limitation of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is that it may not be effective against all types of cancer cells, and further studies are needed to determine its efficacy in different cancer models.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide. One area of interest is the development of combination therapies using 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide and other anticancer agents, which may enhance the efficacy of this compound and overcome resistance mechanisms in cancer cells. Another area of interest is the investigation of the role of BRD4 and other BET proteins in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide involves several steps, including the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-chlorofuran, which is then reacted with N-(2-aminoethyl)-N,N-dimethylamine to form 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide. The synthesis of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been reported in several scientific publications, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been extensively studied for its potential applications in cancer research. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors such as lung, breast, and prostate cancer. 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide works by binding to the bromodomain of BRD4, which prevents the protein from interacting with chromatin and regulating gene expression. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Propiedades
Nombre del producto |
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide |
|---|---|
Fórmula molecular |
C16H18BrN3O3 |
Peso molecular |
380.24 g/mol |
Nombre IUPAC |
5-bromo-N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18BrN3O3/c1-20(2)10-9-18-15(21)11-5-3-4-6-12(11)19-16(22)13-7-8-14(17)23-13/h3-8H,9-10H2,1-2H3,(H,18,21)(H,19,22) |
Clave InChI |
LFNGZHDPMRRSLI-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)